molecular formula C21H25N3O4 B2624471 3-{4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carbonyl}-2-(oxolan-3-yloxy)pyridine CAS No. 2034272-47-2

3-{4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carbonyl}-2-(oxolan-3-yloxy)pyridine

Cat. No.: B2624471
CAS No.: 2034272-47-2
M. Wt: 383.448
InChI Key: LECFPCNDFMJODW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carbonyl}-2-(oxolan-3-yloxy)pyridine is a complex organic compound featuring a pyridine ring substituted with a piperidine and oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carbonyl}-2-(oxolan-3-yloxy)pyridine typically involves multiple steps:

    Formation of the Piperidine Derivative: The initial step involves the reaction of 6-methylpyridin-2-ol with piperidine-1-carbonyl chloride under basic conditions to form 4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carbonyl chloride.

    Coupling with Oxolane Derivative: The intermediate is then reacted with 2-(oxolan-3-yloxy)pyridine in the presence of a suitable base, such as potassium carbonate, to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the carbonyl group in the piperidine moiety, potentially converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenation can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine in the presence of a catalyst.

Major Products

    Oxidation: Formation of 3-{4-[(6-carboxypyridin-2-yl)oxy]piperidine-1-carbonyl}-2-(oxolan-3-yloxy)pyridine.

    Reduction: Formation of 3-{4-[(6-methylpyridin-2-yl)oxy]piperidine-1-methanol}-2-(oxolan-3-yloxy)pyridine.

    Substitution: Formation of halogenated derivatives such as 3-{4-[(6-bromopyridin-2-yl)oxy]piperidine-1-carbonyl}-2-(oxolan-3-yloxy)pyridine.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the piperidine and pyridine rings, which are common motifs in bioactive molecules.

Medicine

The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with biological targets could make it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism by which 3-{4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carbonyl}-2-(oxolan-3-yloxy)pyridine exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The piperidine ring could mimic natural substrates, while the pyridine and oxolane moieties could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carbonyl}-2-(oxolan-3-yloxy)benzene
  • 3-{4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carbonyl}-2-(oxolan-3-yloxy)thiophene

Uniqueness

Compared to similar compounds, 3-{4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carbonyl}-2-(oxolan-3-yloxy)pyridine stands out due to the presence of both pyridine and oxolane rings, which can provide unique electronic and steric properties. These features can enhance its reactivity and binding interactions in various applications.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-[2-(oxolan-3-yloxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-15-4-2-6-19(23-15)27-16-7-11-24(12-8-16)21(25)18-5-3-10-22-20(18)28-17-9-13-26-14-17/h2-6,10,16-17H,7-9,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECFPCNDFMJODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=C(N=CC=C3)OC4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.